molecular formula C6H7NS B13954079 4(3H)-Pyridinethione, 2-methyl-

4(3H)-Pyridinethione, 2-methyl-

Cat. No.: B13954079
M. Wt: 125.19 g/mol
InChI Key: ASFGUZKLXBECSU-UHFFFAOYSA-N
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Description

4(3H)-Pyridinethione, 2-methyl- is a heterocyclic compound that features a pyridine ring with a thione group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur sources under acidic or basic conditions to introduce the thione group at the 4-position.

Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyridinethione, 2-methyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methyl group at the 2-position can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridinethione derivatives.

Scientific Research Applications

4(3H)-Pyridinethione, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(3H)-Pyridinethione, 2-methyl- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and signaling pathways.

Comparison with Similar Compounds

4(3H)-Pyridinethione, 2-methyl- can be compared with other similar compounds, such as:

The uniqueness of 4(3H)-Pyridinethione, 2-methyl- lies in its specific substitution pattern and the presence of both a thione and a methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

2-methyl-3H-pyridine-4-thione

InChI

InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3

InChI Key

ASFGUZKLXBECSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=S)C1

Origin of Product

United States

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